5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine
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Overview
Description
5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. One common method includes the reaction of guanidine hydrochloride with 3,3-diaminodipropylamine under heating conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted imidazo[1,2-a]pyrimidine compounds .
Scientific Research Applications
5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), leading to epigenetic modifications and disruption of signaling networks . These interactions can result in the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are also known for their diverse biological activities.
Imidazoquinoxalines: These compounds have similar chemical properties and are used in similar applications.
Imidazo[1,5-a]pyrimidines: These compounds are structurally related and have comparable chemical reactivity.
Uniqueness
5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine is unique due to its specific substitution pattern and the presence of both methyl and diamine groups. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H11N5 |
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Molecular Weight |
165.20 g/mol |
IUPAC Name |
7-imino-5-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-6-amine |
InChI |
InChI=1S/C7H11N5/c1-4-5(8)6(9)11-7-10-2-3-12(4)7/h2-3,8H2,1H3,(H2,9,10,11) |
InChI Key |
GQXKILCVETTWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=N)N=C2N1CCN2)N |
Origin of Product |
United States |
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